4-(Hydrazinylmethyl)pyridine
Overview
Description
4-(Hydrazinylmethyl)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a hydrazinylmethyl group at the fourth position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)pyridine can be achieved through several methods. One common approach involves the substitution of halogens by a hydrazino group or the reduction of corresponding diazonium salts . Another method includes the condensation of carbonyl compounds or cycloaddition reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydrazinylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-(Hydrazinylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Pyridine: A basic aromatic heterocycle with similar structural features but lacking the hydrazinylmethyl group.
Pyrimidine: Another nitrogen-containing aromatic heterocycle with different reactivity and applications.
Pyrrole: A five-membered aromatic heterocycle with distinct chemical properties
Uniqueness: 4-(Hydrazinylmethyl)pyridine is unique due to the presence of the hydrazinylmethyl group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
pyridin-4-ylmethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-9-5-6-1-3-8-4-2-6/h1-4,9H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLHEYVCMFJDOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375458 | |
Record name | Pyridin-4-ylmethylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7112-39-2 | |
Record name | Pyridin-4-ylmethylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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